molecular formula C20H26N4O8S4 B11088960 1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline

1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline

Cat. No.: B11088960
M. Wt: 578.7 g/mol
InChI Key: VPKYIGJONFYAET-UHFFFAOYSA-N
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Description

N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is a complex organic compound characterized by its unique structure, which includes indoline and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] typically involves multiple steps, starting with the preparation of indoline derivatives. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline core, which is then further functionalized to introduce the sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the indoline core can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is unique due to its combination of indoline and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.

Properties

Molecular Formula

C20H26N4O8S4

Molecular Weight

578.7 g/mol

IUPAC Name

1-methylsulfonyl-N-[2-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C20H26N4O8S4/c1-33(25,26)23-11-7-15-13-17(3-5-19(15)23)35(29,30)21-9-10-22-36(31,32)18-4-6-20-16(14-18)8-12-24(20)34(2,27)28/h3-6,13-14,21-22H,7-12H2,1-2H3

InChI Key

VPKYIGJONFYAET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C

Origin of Product

United States

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